Chromone-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-oxochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-9-6-3-1-2-4-8(6)14-5-7(9)10(12)13/h1-5H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIITXGDSHXTSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192327 |

Source

|

| Record name | Chromone-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39079-62-4 |

Source

|

| Record name | Chromone-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039079624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromone-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromone-3-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Physicochemical Properties of Chromone-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromone-3-carboxylic acid, a derivative of the chromone (B188151) scaffold, is a versatile heterocyclic compound with significant interest in medicinal chemistry and drug discovery. The chromone nucleus is a privileged structure found in many natural products and synthetic compounds exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of Chromone-3-carboxylic acid, offering valuable data and experimental insights for researchers engaged in its study and application.

Core Physicochemical Properties

A summary of the key physicochemical properties of Chromone-3-carboxylic acid is presented below. These parameters are crucial for understanding the compound's behavior in various experimental and physiological conditions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆O₄ | [1][2][3] |

| Molecular Weight | 190.15 g/mol | [1][2][3] |

| Appearance | Pale cream to cream crystals or powder | [3] |

| Melting Point | 202-205 °C | [1] |

| pKa (Predicted) | 2.55 ± 0.20 | This is a predicted value; experimental determination is recommended. |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol (B129727). | General qualitative data. Quantitative solubility studies are recommended for specific applications. |

| Crystal System | Monoclinic | [2] |

| Space Group | P 1 21/n 1 | [2] |

Synthesis of Chromone-3-carboxylic Acid

The synthesis of Chromone-3-carboxylic acid is most commonly achieved through the oxidation of chromone-3-carbaldehyde. A widely used and effective method is the Pinnick oxidation.[4]

Synthetic Workflow

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducible research. The following sections outline standard experimental protocols.

Melting Point Determination

The melting point of Chromone-3-carboxylic acid can be determined using a capillary melting point apparatus.

Protocol:

-

A small, finely powdered sample of Chromone-3-carboxylic acid is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Determination

A general protocol for determining the qualitative solubility of Chromone-3-carboxylic acid in various solvents.

Protocol:

-

Add approximately 10-20 mg of Chromone-3-carboxylic acid to a test tube.

-

Add 1 mL of the desired solvent (e.g., water, ethanol (B145695), DMSO, chloroform) to the test tube.

-

Vortex or shake the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid.

-

Classify the solubility as soluble, slightly soluble, or insoluble. For quantitative analysis, a gravimetric or spectroscopic method should be employed.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. Potentiometric titration is a standard method for its determination.[5][6][7][8][9]

Protocol:

-

Preparation: A standard solution of Chromone-3-carboxylic acid (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.

-

Titration: The solution of the acid is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The titrant is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the acid has been neutralized (i.e., at half the volume of the equivalence point).

Spectroscopic Properties

Spectroscopic analysis is fundamental for the structural elucidation and characterization of Chromone-3-carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum of Chromone-3-carboxylic acid exhibits characteristic absorption bands for its functional groups.[10][11][12][13]

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3078 | O-H stretch (carboxylic acid) | Broad |

| ~1737 | C=O stretch (carboxylic acid) | Strong |

| ~1635 | C=O stretch (γ-pyrone) | Strong |

| ~1600-1450 | C=C stretch (aromatic) | Medium-Strong |

| ~1320-1210 | C-O stretch (carboxylic acid) | Strong |

Experimental Protocol for FT-IR:

-

A small amount of the solid sample is mixed with dry potassium bromide (KBr) and ground to a fine powder.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.

-

The spectrum is recorded over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.[4][14] The spectra are typically recorded in a deuterated solvent such as DMSO-d₆.

¹H NMR (400 MHz, DMSO-d₆): [4]

-

δ 13.28 (s, 1H, -COOH)

-

δ 9.16 (s, 1H, H-2)

-

δ 8.19 (d, J = 8.0 Hz, 1H, H-5)

-

δ 7.95 (dd, J = 8.8, 1.2 Hz, 1H, H-7)

-

δ 7.82 (d, J = 8.8 Hz, 1H, H-8)

-

δ 7.64 (t, J = 7.6 Hz, 1H, H-6)

¹³C NMR (100 MHz, DMSO-d₆): [4]

-

δ 176.6 (C-4)

-

δ 164.3 (C-OH)

-

δ 164.2 (C-2)

-

δ 156.2 (C-8a)

-

δ 135.9 (C-7)

-

δ 127.3 (C-5)

-

δ 125.9 (C-6)

-

δ 123.8 (C-4a)

-

δ 119.3 (C-8)

-

δ 114.7 (C-3)

Experimental Protocol for NMR:

-

Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Data processing involves Fourier transformation, phase correction, and baseline correction.

UV-Visible (UV-Vis) Spectroscopy

Experimental Protocol for UV-Vis: [16][17][18][19][20]

-

A stock solution of known concentration is prepared by dissolving an accurately weighed amount of Chromone-3-carboxylic acid in a suitable UV-transparent solvent (e.g., ethanol or methanol).

-

A series of dilutions are prepared from the stock solution.

-

The UV-Vis spectra of these solutions are recorded over a relevant wavelength range (e.g., 200-400 nm) using a spectrophotometer.

-

The wavelength of maximum absorbance (λmax) is determined.

-

The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Crystal Structure

The crystal structure of Chromone-3-carboxylic acid has been determined by X-ray crystallography.[2] The compound crystallizes in the monoclinic system with the space group P 1 21/n 1. The crystal structure reveals a nearly planar chromone ring system. The dihedral angle between the fused ring and the plane of the carboxylic acid group is small. An intramolecular hydrogen bond is formed between the carbonyl oxygen of the pyrone ring and the hydroxyl group of the carboxylic acid. In the crystal lattice, molecules are assembled through stacking interactions and C-H···O hydrogen bonds, forming a three-dimensional network.[2]

Conclusion

This technical guide provides a consolidated resource on the fundamental physicochemical properties of Chromone-3-carboxylic acid. The presented data and experimental protocols are intended to support researchers in their efforts to design, synthesize, and evaluate new chemical entities based on this important scaffold. For critical applications, it is recommended that properties such as pKa and solubility be experimentally determined under the specific conditions of interest.

References

- 1. Chromone-3-carboxylic acid 97 39079-62-4 [sigmaaldrich.com]

- 2. Chromone-3-carboxylic acid | C10H6O4 | CID 181620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chromone-3-carboxylic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. echemi.com [echemi.com]

- 14. researchgate.net [researchgate.net]

- 15. cds.ismrm.org [cds.ismrm.org]

- 16. longdom.org [longdom.org]

- 17. ej-eng.org [ej-eng.org]

- 18. researchgate.net [researchgate.net]

- 19. scribd.com [scribd.com]

- 20. ejournal.upi.edu [ejournal.upi.edu]

An In-depth Technical Guide to the Crystal Structure Analysis of Chromone-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of chromone-3-carboxylic acid (C₁₀H₆O₄), a significant heterocyclic compound in medicinal chemistry.[1][2][3] The document details the experimental procedures for its synthesis and crystallization, presents key crystallographic data in a structured format, and visualizes the experimental workflow and significant molecular interactions.

Molecular Structure and Conformation

The crystal structure of chromone-3-carboxylic acid reveals a molecule with a high degree of planarity. The non-hydrogen atoms of the chromone (B188151) ring are essentially coplanar, with a root-mean-square deviation of 0.0057 Å. The carboxylic acid group is only slightly twisted out of this plane, with a dihedral angle of 3.06 (2)° between the fused-ring system and the carboxy plane. This near-planar conformation is stabilized by an intramolecular hydrogen bond between the carbonyl oxygen of the pyran ring and the hydroxyl group of the carboxylic acid, forming an S(6) ring motif.

Crystallographic Data

The crystallographic data for chromone-3-carboxylic acid has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P 1 21/n 1.[4] A summary of the key crystal data and refinement parameters is provided in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₀H₆O₄ |

| Formula Weight | 190.15 g/mol [4] |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1[4] |

| a | 18.017 (8) Å |

| b | 5.549 (3) Å |

| c | 8.017 (5) Å |

| α | 90 °[4] |

| β | 92.49 (4)° |

| γ | 90 °[4] |

| Volume | 800.8 (8) ų |

| Z | 4 |

| Temperature | 100 K |

| Radiation | Mo Kα |

| R[F² > 2σ(F²)] | 0.047 |

| wR(F²) | 0.124 |

Intermolecular Interactions and Crystal Packing

In the crystal lattice, the molecules of chromone-3-carboxylic acid are organized into a three-dimensional network through a combination of intermolecular forces. Stacking interactions are observed between the aromatic rings of adjacent molecules, with a centroid-centroid distance of 3.844 (3) Å between the benzene (B151609) and pyran rings. Additionally, C-H···O hydrogen bonds contribute to the stability of the crystal packing. Short contacts are also present between the carboxy oxygen and carbon atoms of neighboring molecules (C=O···C=O distance of 3.002 (3) Å).

Caption: Intermolecular interactions in the crystal lattice.

Experimental Protocols

Synthesis of Chromone-3-Carboxylic Acid

The synthesis of chromone-3-carboxylic acid is typically achieved through a two-step process starting from the corresponding 2-hydroxyacetophenone (B1195853).[1][5]

-

Vilsmeier-Haack Formylation: The 2-hydroxyacetophenone is subjected to Vilsmeier-Haack formylation to yield a chromone-3-carbaldehyde intermediate.[1]

-

Oxidation: The intermediate is then oxidized to the final chromone-3-carboxylic acid.[1] A common method for this oxidation is the Pinnick oxidation, which utilizes sodium chlorite (B76162) and a scavenger like sulfamic acid.[1]

The crude product is typically purified by recrystallization from a solvent mixture such as methanol-water.[1]

Single-Crystal X-ray Diffraction

The determination of the crystal structure involves the following key steps:[6]

-

Crystallization: Single crystals of chromone-3-carboxylic acid suitable for X-ray diffraction are grown.

-

Data Collection: A selected crystal is mounted on a diffractometer (e.g., a Rigaku AFC-7R). X-ray diffraction data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure. The structural model is then refined to achieve the best possible fit to the experimental data.

Caption: Experimental workflow for synthesis and analysis.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chromone-3-carboxylic acid | C10H6O4 | CID 181620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of Chromone-3-carboxylic Acid

This guide provides an in-depth overview of the spectroscopic data for Chromone-3-carboxylic acid (C₁₀H₆O₄), a key heterocyclic compound used as a building block in the synthesis of various pharmacologically important molecules.[1] The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles of the compound, along with the experimental protocols for data acquisition. This information is crucial for researchers and scientists involved in drug discovery, chemical synthesis, and material science.

Molecular Structure

Chromone-3-carboxylic acid consists of a chromone (B188151) core (4H-1-benzopyran-4-one) with a carboxylic acid group substituted at the 3-position.

IUPAC Name: 4-oxo-4H-chromene-3-carboxylic acid[2] CAS Number: 39079-62-4[2][3][4] Molecular Formula: C₁₀H₆O₄[2][3][5] Molecular Weight: 190.15 g/mol [2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds.[6] The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.[7][8] The spectra for Chromone-3-carboxylic acid are typically recorded in a deuterated solvent such as DMSO-d₆.[6][9]

2.1. ¹H NMR Data

The ¹H NMR spectrum reveals signals corresponding to the aromatic protons on the benzene (B151609) ring, the vinyl proton on the pyrone ring, and the acidic proton of the carboxylic acid group. The chemical shifts are referenced to Tetramethylsilane (TMS).[10]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~9.10 | Singlet (s) | - |

| H-5 | ~7.74 | Doublet (d) | 9.2 |

| H-6 | ~7.51 | Doublet (d) | 3.2 |

| H-7 | ~7.47 | Doublet (d) | 3.2 |

| H-8 | ~7.50-7.52 | Multiplet (m) | - |

| -COOH | ~13.32 | Broad Singlet (bs) | - |

| Data interpreted from similar structures and publications.[7][9][11] |

2.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 | ~163.9 |

| C-3 | ~113.7 |

| C-4 (C=O) | ~176.5 |

| C-4a | ~124.5 |

| C-5 | ~120.9 |

| C-6 | ~151.0 |

| C-7 | ~137.7 |

| C-8 | ~118.8 |

| C-8a | ~154.6 |

| -COOH | ~164.0 |

| Data interpreted from similar structures and publications.[7][11][12] |

2.3. Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of organic compounds is as follows:[6][13]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified Chromone-3-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[6]

-

Internal Standard: Add a small amount of an internal reference standard, typically Tetramethylsilane (TMS), to the solution.[10]

-

Filtering: Filter the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[6]

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. Parameters such as the number of scans, acquisition time, and relaxation delay are optimized to ensure a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[14] The spectrum of Chromone-3-carboxylic acid shows characteristic absorption bands for the carbonyl groups, the hydroxyl group, and the aromatic system.

3.1. IR Absorption Data

| Vibrational Mode | Wavenumber (ν, cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3300-2500 | Broad |

| C-H stretch (Aromatic) | 3100-3000 | Medium |

| C=O stretch (Carboxylic acid) | ~1700-1680 | Strong |

| C=O stretch (γ-pyrone) | ~1650-1630 | Strong |

| C=C stretch (Aromatic/Pyrone) | ~1600-1450 | Medium-Strong |

| C-O stretch | ~1300-1200 | Strong |

| Data represents typical ranges for the specified functional groups and is consistent with published data.[7][13][14] |

3.2. Experimental Protocol for IR Spectroscopy (Thin Solid Film)

A common method for analyzing solid samples is the thin solid film technique:[15]

-

Sample Preparation: Dissolve a small amount (approx. 50 mg) of Chromone-3-carboxylic acid in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[15]

-

Film Deposition: Place a drop of the resulting solution onto a clean, transparent salt plate (e.g., NaCl or KBr).[15]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[15]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and obtain the spectrum.

-

Background Correction: A background spectrum of the clean, empty salt plate is typically run first and subtracted from the sample spectrum.

-

Optimization: If the signal is too weak, another drop of the solution can be added and the solvent evaporated. If it is too strong, the plate should be cleaned and a more dilute solution used.[15]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule.[16] It is particularly useful for analyzing compounds with conjugated systems, such as the chromone ring in Chromone-3-carboxylic acid.

4.1. UV-Vis Absorption Data

The UV-Vis spectrum of Chromone-3-carboxylic acid, typically recorded in a solvent like methanol (B129727) or ethanol, shows absorption bands corresponding to π → π* and n → π* electronic transitions within the chromophore.

| Solvent | λmax (nm) |

| Methanol | ~210, ~250, ~300 |

| Data interpreted from publications examining the spectroscopic profile of the compound.[7][13] |

4.2. Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of Chromone-3-carboxylic acid in a UV-transparent solvent (e.g., methanol, ethanol). The concentration should be optimized to yield an absorbance in the range of 0.1 to 1.0.[17]

-

Cuvette Preparation: Use a quartz cuvette, as glass absorbs in the UV region. Rinse the cuvette with the solvent before filling it with the sample solution.[17]

-

Blank Measurement: Fill the cuvette with the pure solvent and place it in the spectrophotometer to record a baseline or blank spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[17][18]

-

Sample Measurement: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place it in the spectrometer.

-

Data Acquisition: Scan the absorbance of the sample over the desired wavelength range (e.g., 200-500 nm).[13] The wavelength of maximum absorbance (λmax) is then identified.[19]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of an organic compound like Chromone-3-carboxylic acid.

Caption: Logical workflow for the spectroscopic analysis of Chromone-3-carboxylic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. Chromone-3-carboxylic acid | C10H6O4 | CID 181620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Chromone-3-carboxylic acid 97 39079-62-4 [sigmaaldrich.com]

- 5. PubChemLite - Chromone-3-carboxylic acid (C10H6O4) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

- 7. Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid computational method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. web.mit.edu [web.mit.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. ej-eng.org [ej-eng.org]

- 17. ossila.com [ossila.com]

- 18. engineering.purdue.edu [engineering.purdue.edu]

- 19. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

An In-depth Technical Guide to the Natural Sources and Isolation of Chromone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromone (B188151) derivatives represent a diverse and significant class of naturally occurring oxygen-containing heterocyclic compounds. Built upon the 4H-1-benzopyran-4-one scaffold, these molecules are widely distributed in the plant and microbial kingdoms. Their structural diversity gives rise to a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, antimicrobial, and anticancer properties, making them a focal point for natural product chemistry and drug discovery.[1][2] This technical guide provides a comprehensive overview of the natural sources of chromone derivatives and details the methodologies for their isolation and purification.

Natural Sources of Chromone Derivatives

Chromone derivatives are ubiquitously found in a variety of natural sources, from higher plants to fungi and marine organisms.

Plants

Plants are the most prolific source of chromone derivatives. They are often found as glycosides or in their free form. Notable plant families and species rich in these compounds include:

-

Thymelaeaceae: The resinous wood of Aquilaria species, commonly known as agarwood, is a rich source of 2-(2-phenylethyl)chromones, which are major contributors to its characteristic aroma and medicinal properties.[3][4]

-

Apiaceae: The roots of Saposhnikovia divaricata are known to contain various chromones, such as prim-O-glucosylcimifugin and cimifugin, which have been investigated for their anti-inflammatory effects.[1][2]

-

Asphodelaceae: Aloe species, particularly Aloe vera, contain chromone C-glycosides like aloesin (B1665252) and aloeresin A, which are recognized for their cosmetic and medicinal applications.[5][6]

Fungi

Fungi, both terrestrial and marine-derived, are increasingly being recognized as a promising source of novel chromone derivatives with unique structural features and potent biological activities.

-

Aspergillus species: Fungi of the genus Aspergillus, such as Aspergillus versicolor isolated from marine sponges, have been shown to produce a variety of chromone derivatives, some of which exhibit antibacterial properties.[7][8]

-

Penicillium species: Marine-derived fungi from the genus Penicillium, including Penicillium citrinum and Penicillium oxalicum, have yielded rare and structurally complex chromone derivatives with demonstrated anti-inflammatory and anticancer activities.[9][10]

Marine Organisms

The marine environment offers a vast and largely unexplored reservoir of unique chemical diversity. Marine invertebrates, often in symbiosis with microorganisms, are a source of novel chromone derivatives.

-

Marine Sponges: Sponges, such as Xestospongia exigua, host symbiotic fungi like Aspergillus versicolor that produce unique chromone derivatives.[8]

Data Presentation: Quantitative Yield of Chromone Derivatives

The yield of chromone derivatives from natural sources can vary significantly depending on the species, geographical location, and the extraction and purification methods employed. The following table summarizes quantitative data from selected studies.

| Chromone Derivative | Natural Source | Extraction/Isolation Method | Yield | Reference(s) |

| Prim-O-glucosylcimifugin | Saposhnikovia divaricata | n-Butanol extract, High-Performance Counter-Current Chromatography (HPCCC) | 72.1 mg from 960 mg of extract | [2] |

| 4'-O-β-D-glucosyl-5-O-methylvisamminol | Saposhnikovia divaricata | n-Butanol extract, HPCCC | 27 mg from 960 mg of extract | [2] |

| Cimifugin | Saposhnikovia divaricata | n-Butanol extract, HPCCC | 14.1 mg from 960 mg of extract | [2] |

| Aloin | Aloe barbadensis (dry latex) | Phosphate Buffered Saline extraction, Preparative Thin Layer Chromatography, HPLC | up to 237.971 ± 5.281 mg/g DW | [5] |

| Aloesin | Aloe ferox (juice) | Sephadex LH20 and ion-exchange resin AG1X2 column chromatography | 98 mg from 2.5 g of juice | [11] |

| Aloeresin A | Aloe ferox (juice) | Sephadex LH20 and silica (B1680970) gel column chromatography, Solid-Phase Extraction | 34 mg from 2.5 g of juice | [6][11] |

| 2-(2-Phenylethyl)chromones | Aquilaria sinensis (cell culture) | Elicited with fungal extracts | up to 378 µg/g DW | |

| Epiremisporine C | Penicillium citrinum | Solid-state fermentation, multi-step chromatographic purification | Not specified in yield per gram | [9] |

Experimental Protocols

The isolation of chromone derivatives from natural sources typically involves a multi-step process encompassing extraction, fractionation, and purification.

General Extraction Protocol: Solvent Extraction

Solvent extraction is the initial step to obtain a crude extract containing the chromone derivatives from the raw plant or microbial material.

-

Objective: To extract a broad range of secondary metabolites, including chromones, from the source material.

-

Materials:

-

Dried and powdered source material (e.g., plant roots, fungal mycelia).

-

Solvents of varying polarity (e.g., hexane (B92381), ethyl acetate, methanol, ethanol (B145695), water).

-

Soxhlet apparatus or maceration setup.

-

Rotary evaporator.

-

-

Methodology:

-

Preparation of Material: The source material is dried to remove moisture and then ground into a fine powder to increase the surface area for extraction.

-

Solvent Selection: The choice of solvent is crucial and depends on the polarity of the target chromone derivatives. A sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, and then methanol) is often employed to fractionate the extract based on polarity. For a general extraction, 50-95% ethanol is a common choice.[3][12]

-

Extraction Process:

-

Maceration: The powdered material is soaked in the chosen solvent for a period of 24-72 hours with occasional agitation.

-

Soxhlet Extraction: For a more efficient and exhaustive extraction, a Soxhlet apparatus can be used, which continuously percolates fresh solvent through the material.

-

Hot Reflux Extraction: As described for Aquilaria sinensis, the material can be refluxed with a solvent (e.g., 50% ethanol) at an elevated temperature (e.g., 90°C) for a defined period (e.g., 60 minutes).[3][4]

-

-

Concentration: The resulting extract is filtered to remove solid debris, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.

-

Purification Protocol: Column Chromatography

Column chromatography is a fundamental technique for the separation and purification of individual compounds from a complex crude extract.

-

Objective: To separate chromone derivatives from other compounds in the crude extract based on their differential adsorption to a stationary phase.

-

Materials:

-

Crude extract.

-

Stationary phase (e.g., silica gel 60-120 mesh, Sephadex LH-20).[6][13]

-

Glass chromatography column.

-

Mobile phase: A solvent system of varying polarity (e.g., a gradient of hexane and ethyl acetate, or chloroform (B151607) and methanol).

-

Fraction collector or collection tubes.

-

-

Methodology:

-

Column Packing: A slurry of the stationary phase in a non-polar solvent is prepared and carefully packed into the glass column to create a uniform bed.

-

Sample Loading: The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.

-

Elution: The mobile phase is passed through the column. A gradient elution is often employed, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent. This allows for the sequential elution of compounds with increasing polarity.

-

Fraction Collection: The eluate is collected in a series of fractions.

-

Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the desired chromone derivatives. Fractions with similar TLC profiles are combined.

-

High-Purity Purification Protocol: High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution chromatographic technique used for the final purification of chromone derivatives to a high degree of purity.

-

Objective: To achieve high-purity isolation of individual chromone derivatives.

-

Materials:

-

Partially purified fractions from column chromatography.

-

HPLC system with a preparative column (e.g., C18 reverse-phase column).

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water with additives like formic acid or phosphoric acid).[1]

-

Detector (e.g., UV-Vis or Diode Array Detector).

-

-

Methodology:

-

Method Development: An analytical HPLC method is first developed to optimize the separation of the target compounds. This involves selecting the appropriate column, mobile phase composition, and gradient profile.

-

Sample Preparation: The sample is dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.

-

Purification: The sample is injected onto the preparative HPLC column. The mobile phase is pumped through the column according to the optimized gradient.

-

Fraction Collection: The detector monitors the eluate, and fractions corresponding to the peaks of the target compounds are collected.

-

Purity Analysis: The purity of the isolated compounds is confirmed using analytical HPLC.

-

Mandatory Visualizations

Experimental Workflow for Isolation of Chromone Derivatives

Caption: General workflow for the isolation of chromone derivatives.

Anti-inflammatory Signaling Pathway: Inhibition of NF-κB

Certain 2-(2-phenylethyl)chromones from Aquilaria sinensis have been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway in macrophages stimulated with lipopolysaccharide (LPS).[14]

Caption: Inhibition of the NF-κB pathway by chromone derivatives.

Antiviral Signaling Pathway: Inhibition of Viral Entry

Some chromone alkaloids have demonstrated antiviral activity, for instance against HIV, by potentially interfering with the viral entry process. This is thought to occur through the binding of the chromone derivative to the viral envelope glycoprotein (B1211001) gp120, which prevents its interaction with the host cell's CD4 receptor.

Caption: Inhibition of viral entry by chromone derivatives.

Conclusion

Chromone derivatives are a structurally diverse and biologically significant class of natural products with considerable potential for the development of new therapeutic agents. This guide has provided an overview of their natural sources and detailed methodologies for their extraction, isolation, and purification. The continued exploration of novel chromone derivatives from untapped natural sources, coupled with the refinement of isolation techniques, will undoubtedly lead to the discovery of new lead compounds for drug development.

References

- 1. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]

- 2. globalsciencebooks.info [globalsciencebooks.info]

- 3. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Blocking HIV-1 entry by a gp120 surface binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel chromone derivatives from the fungus Aspergillus versicolor isolated from the marine sponge Xestospongia exigua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. Chromone Derivatives and Other Constituents from Cultures of the Marine Sponge-Associated Fungus Penicillium erubescens KUFA0220 and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Drawing network graphs (nodes and edges) with R/BioConductor [warwick.ac.uk]

- 14. Chromone Derivatives with α-Glucosidase Inhibitory Activity from the Marine Fungus Penicillium thomii Maire [mdpi.com]

In Silico Modeling of Chromone-3-Carboxylic Acid Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico methodologies used to investigate the interactions of Chromone-3-carboxylic acid and its derivatives with various biological targets. It is designed to serve as a technical resource, offering detailed protocols for key computational experiments, a summary of quantitative interaction data, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to Chromone-3-Carboxylic Acid and In Silico Modeling

Chromone (B188151), a benzopyran-4-one scaffold, is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Chromone-3-carboxylic acid, a key derivative, and its analogs have been the subject of numerous studies to elucidate their mechanisms of action and identify potential therapeutic targets.

In silico modeling plays a pivotal role in modern drug discovery by enabling the rapid and cost-effective evaluation of molecular interactions, prediction of pharmacokinetic properties, and elucidation of biological pathways.[4][5] Computational techniques such as molecular docking, molecular dynamics (MD) simulations, Density Functional Theory (DFT), and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions are instrumental in understanding the structure-activity relationships of compounds like Chromone-3-carboxylic acid.[6][7] This guide will delve into the practical application of these methods for studying this important class of molecules.

Quantitative Data Summary: Molecular Interactions

The following tables summarize the in silico interaction data for Chromone-3-carboxylic acid and its derivatives against various protein targets. These values, primarily docking scores and binding energies, provide a quantitative measure of the binding affinity, with more negative values generally indicating a stronger interaction.

Table 1: Molecular Docking Scores of Chromone Derivatives against Various Targets

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Software Used | Reference |

| 6-isopropyl-3-formyl chromone | Insulin Degrading Enzyme (IDE) | -8.5 | AutoDock Vina | [2] |

| Dapagliflozin (Reference) | Insulin Degrading Enzyme (IDE) | -7.9 | AutoDock Vina | [2] |

| Vitexin | Insulin Degrading Enzyme (IDE) | -8.3 | AutoDock Vina | [2] |

| Myricetin | Insulin Degrading Enzyme (IDE) | -8.4 | AutoDock Vina | [2] |

| 4H-Chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative (S06) | Bcr-Abl | -10.16 | AutoDock 4 | [8] |

| 4H-Chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative (S06) | Bcr-Abl | -8.5 | AutoDock Vina | [8] |

| Triarylchromone (TAC-3) | SARS-CoV-2 Main Protease | -11.2 | Not Specified | [9] |

| Triarylchromone (TAC-6) | SARS-CoV-2 Main Protease | -11.2 | Not Specified | [9] |

| Triarylchromone (TAC-4) | SARS-CoV-2 Main Protease | -10.5 | Not Specified | [9] |

| Triarylchromone (TAC-7) | SARS-CoV-2 Main Protease | -10.0 | Not Specified | [9] |

| Oxadiazole-linked chromone (C15) | 5HT1 Receptor | -7.617 | Not Specified | [10] |

| Oxadiazole-linked chromone (C29) | 5HT1 Receptor | -7.269 | Not Specified | [10] |

| Oxadiazole-linked chromone (C31) | 5HT1 Receptor | -7.325 | Not Specified | [10] |

Table 2: Binding Energy Calculations from Molecular Dynamics Simulations

| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Method | Reference |

| Chromone-embedded peptidomimetic (Ch-p7) | SARS-CoV-2 Protease | -19.54 | MM-GBSA | [1] |

| 4H-Chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative (S06) | Bcr-Abl | -73.6 | MM-PBSA | [8] |

| Oxadiazole-linked chromone (C15) | 5HT1 Receptor | -77.79 | MM-GBSA | [10] |

Experimental and Computational Protocols

This section provides detailed methodologies for the key in silico experiments discussed in this guide.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The following protocol outlines a general workflow for docking Chromone-3-carboxylic acid derivatives using AutoDock Vina.

Protocol for Molecular Docking:

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction.

-

Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges).

-

Convert the prepared protein structure to the PDBQT file format using AutoDock Tools.

-

-

Ligand Preparation:

-

Draw the 2D structure of the Chromone-3-carboxylic acid derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Convert the 2D structure to a 3D conformation.

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

Define the rotatable bonds and convert the ligand structure to the PDBQT file format.

-

-

Grid Box Definition:

-

Identify the binding site on the target protein. This can be determined from the position of a co-crystallized ligand or through binding site prediction tools.

-

Define a grid box that encompasses the entire binding site. The size and center of the grid box are specified in a configuration file.

-

-

Docking Simulation:

-

Use AutoDock Vina to perform the docking simulation. The program will explore different conformations and orientations of the ligand within the defined grid box.

-

Vina will calculate the binding affinity for each pose and rank them accordingly.

-

-

Analysis of Results:

-

Analyze the docking results, paying close attention to the binding energies of the top-ranked poses.

-

Visualize the protein-ligand interactions of the best poses using molecular visualization software (e.g., PyMOL, Chimera) to identify key interactions such as hydrogen bonds and hydrophobic contacts.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, allowing for an assessment of its stability and the calculation of binding free energies. The following is a general protocol using GROMACS.

Protocol for MD Simulation:

-

System Preparation:

-

Prepare the protein-ligand complex from the best-ranked docking pose.

-

Choose a suitable force field for the protein (e.g., AMBER, CHARMM) and generate the topology file for the ligand (e.g., using a server like CGenFF or antechamber).

-

Place the complex in a simulation box of appropriate shape and size (e.g., cubic, dodecahedron) and solvate it with a chosen water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

Perform a two-phase equilibration process:

-

NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature and allow it to stabilize.

-

NPT (constant Number of particles, Pressure, and Temperature) equilibration: Bring the system to the desired pressure and allow the density to equilibrate.

-

-

-

Production MD Run:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns). Save the trajectory and energy files at regular intervals.

-

-

Trajectory Analysis:

-

Analyze the trajectory to assess the stability of the complex using metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

-

Analyze the protein-ligand interactions over time, such as hydrogen bond occupancy.

-

Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

-

In Silico ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound. Various online tools and software can be used for this purpose.

Workflow for ADMET Prediction:

-

Input Structure:

-

Provide the 2D or 3D structure of the Chromone-3-carboxylic acid derivative, typically in SMILES or SDF format.

-

-

Select Prediction Tools:

-

Run Predictions:

-

Submit the structure to the selected tool(s) to predict a range of properties, including:

-

Absorption: Gastrointestinal absorption, Caco-2 permeability, P-glycoprotein substrate/inhibitor.

-

Distribution: Blood-brain barrier permeability, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition/substrate.

-

Excretion: Renal clearance.

-

Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

-

-

-

Analyze Results:

-

Evaluate the predicted ADMET properties against established thresholds for drug-likeness (e.g., Lipinski's rule of five).

-

Identify potential liabilities that may hinder the development of the compound as a drug.

-

Signaling Pathways and Mechanistic Insights

In silico studies, complemented by experimental validation, have shown that chromone derivatives can modulate key signaling pathways involved in diseases like cancer. One such pathway is the JAK-STAT pathway, which is often dysregulated in various malignancies.

Inhibition of the JAK-STAT Signaling Pathway

Studies have demonstrated that 3-formylchromone, a derivative of Chromone-3-carboxylic acid, can counteract the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in hepatocellular carcinoma.[2][12] This is achieved by downregulating the phosphorylation of STAT3 and its upstream kinases, JAK1 and JAK2.[12] Furthermore, 3-formylchromone has been shown to increase the expression of the protein tyrosine phosphatase SHP-2, which in turn negatively regulates STAT3 activation.[2][12] The inhibition of the JAK-STAT pathway by chromone derivatives leads to the downregulation of STAT3-regulated gene products that are involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells.[13]

Figure 1: Inhibition of the JAK-STAT Pathway by 3-Formylchromone

In Silico Experimental Workflows

The successful application of in silico methods relies on a well-defined workflow. The following diagrams illustrate typical workflows for virtual screening and ADMET prediction.

Figure 2: Virtual Screening Workflow

Figure 3: ADMET Prediction Workflow

Conclusion

In silico modeling provides a powerful and indispensable toolkit for the modern drug discovery and development pipeline. For promising scaffolds like Chromone-3-carboxylic acid, these computational approaches offer a means to rapidly screen large numbers of derivatives, predict their binding affinities and modes of action, evaluate their pharmacokinetic profiles, and gain mechanistic insights into their effects on complex biological signaling pathways. The integration of molecular docking, MD simulations, and ADMET prediction, as outlined in this guide, facilitates a more rational and efficient approach to identifying and optimizing novel therapeutic agents based on the chromone framework. As computational power and algorithmic accuracy continue to improve, the role of in silico modeling in advancing medicinal chemistry and pharmacology will only become more profound.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Formylchromone Counteracts STAT3 Signaling Pathway by Elevating SHP-2 Expression in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. synsilico.com [synsilico.com]

- 5. jabs.fums.ac.ir [jabs.fums.ac.ir]

- 6. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. bitesizebio.com [bitesizebio.com]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. 3-Formylchromone inhibits proliferation and induces apoptosis of multiple myeloma cells by abrogating STAT3 signaling through the induction of PIAS3 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Versatility: A Deep Dive into the History, Discovery, and Therapeutic Potential of Chromone Compounds

An In-depth Technical Guide on the History and Discovery of Chromone (B188151) Compounds in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The chromone (4H-1-benzopyran-4-one) nucleus represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and its ability to serve as a template for designing potent therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the historical evolution of chromone-based drugs, from their natural origins to their synthesis and development as highly specific modulators of biological pathways. It details the key discoveries, presents quantitative data on their biological activities, outlines experimental protocols, and visualizes the critical signaling pathways they influence.

A Journey Through Time: The Historical Lineage of Chromone-Based Drugs

The story of chromone in medicine begins not in a modern laboratory, but with ancient herbal remedies.

From Natural Remedy to Pure Compound: Khellin (B1673630)

For centuries, decoctions from the seeds of the Eastern Mediterranean plant Ammi visnaga were used as a diuretic and a smooth muscle relaxant, particularly for renal colic.[4][5] The primary active ingredient was identified as a furanochromone named khellin .[4][6] First isolated in an impure form in 1892 and synthesized in 1947, khellin was clinically used as a vasodilator and smooth muscle relaxant for conditions like angina pectoris and asthma.[4][5] However, its therapeutic use was hampered by undesirable side effects.[7]

The Breakthrough Discovery: Cromolyn (B99618) Sodium

The quest to improve upon khellin's therapeutic profile while minimizing its side effects led to a landmark discovery in the 1960s. Dr. Roger Altounyan, an asthmatic physician and pharmacologist, systematically synthesized and self-administered derivatives of khellin.[7][8][9] Through a series of self-provocation tests with inhaled antigens, he discovered a derivative in 1965 that could prevent his asthmatic attacks without the side effects of khellin.[6][7][8][10] This compound was cromolyn sodium .

Launched in 1968, cromolyn sodium was a novel therapeutic agent that acted not as a bronchodilator, but as a prophylactic mast cell stabilizer, preventing the release of histamine (B1213489) and other inflammatory mediators.[6][7][11] This discovery marked a significant advancement in the management of allergic and exercise-induced asthma and solidified the importance of the chromone scaffold in drug development.[6][8]

Expansion of the Chromone Pharmacopoeia

Following the success of cromolyn, the chromone scaffold was further explored, leading to the development of other drugs for different therapeutic applications. Notable examples include:

-

Flavoxate : A muscarinic antagonist used for the treatment of urinary bladder spasms.[2]

-

Diosmin : A flavonoid derivative used to treat chronic venous insufficiency and hemorrhoidal disease.[2]

These early successes demonstrated the versatility of the chromone core and spurred extensive research into synthesizing novel derivatives with a wide array of pharmacological activities.[2]

The Chromone Nucleus: A Privileged Scaffold in Drug Discovery

The chromone framework is considered a privileged structure because its rigid bicyclic system can be readily functionalized at various positions to create libraries of compounds that interact with a diverse range of biological targets.[12][13] This structural versatility has led to the discovery of chromone derivatives with potent activities across numerous therapeutic areas, including inflammatory disorders, cancer, neurodegenerative diseases, and infectious diseases.[1][2][3]

The wide biological responses attributed to chromone-based compounds include:

-

Neuroprotective [20]

Quantitative Analysis of Biological Activities

The potency of chromone derivatives has been quantified across various biological assays. The following tables summarize key inhibitory data for different therapeutic targets.

Table 1: Anticancer Activity of Selected Chromone Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 7l | Benzothiazole-Chromone Hybrid | HCT116 (Colon) | 2.53 | [21] |

| 7l | Benzothiazole-Chromone Hybrid | HeLa (Cervical) | 2.66 | [21] |

| 7h | Benzothiazole-Chromone Hybrid | HeLa (Cervical) | 4.00 | [21] |

| 2c | Benzothiazole-Chromone Hybrid | HCT116 (Colon) | 3.67 | [21] |

| 15 | Chromone-2-carboxamide | MDA-MB-231 (Breast) | 14.8 | [22] |

| 17 | Chromone-2-carboxamide | MDA-MB-231 (Breast) | 17.1 | [22] |

| 5i | Chromone-2-aminothiazole | HL-60 (Leukemia) | 0.25 | [23] |

| 24 | Chromone-Isoxazolidine Hybrid | A549 (Lung) | 0.7 | [16] |

Table 2: Kinase Inhibitory Activity of Chromone Derivatives

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| 5i | Protein Kinase CK2 | 0.08 | [23] |

| - | Cyclin-Dependent Kinase 1 (CDK1) | Potent Inhibition | [24] |

| - | Cyclin-Dependent Kinase 2 (CDK2) | Potent Inhibition | [24] |

| 7h | ATR Kinase | Inhibition at 3.995 µM | [21] |

Table 3: Anti-inflammatory and Neuroprotective Activity of Chromone Derivatives

| Compound | Biological Target / Assay | Activity Metric | Reference |

| Chromone 3 | NF-κB Transcriptional Activity | Reduction at 5-20 µM | [14] |

| Chromone 3 | IL-1β, IL-6, TNF-α Production | Inhibition at 5-20 µM | [14] |

| Compound 1 | Acetic Acid-Induced Nociception | Significant Attenuation (50-100 mg/kg) | [25] |

| Compound 2 | Carrageenan-Induced Paw Edema | Potent Amelioration (50-100 mg/kg) | [25] |

| Compound 8 | Monoamine Oxidase B (MAO-B) | IC50 = 8.62 nM | [1] |

| Compound 16 | Butyrylcholinesterase (BuChE) | IC50 = 511 nM | [20] |

| Compound 16 | Aβ Aggregation | 67% Inhibition | [20] |

Mechanisms of Action & Key Signaling Pathways

Chromone derivatives exert their diverse biological effects by modulating a variety of cellular signaling pathways.

Anti-inflammatory Mechanisms

The anti-inflammatory properties of chromones extend beyond the mast cell stabilization of cromolyn. Many derivatives function by inhibiting key inflammatory pathways.[26] A primary mechanism is the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[14] By inhibiting NF-κB, these compounds reduce the transcription and subsequent release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[14] They also inhibit the production of other inflammatory mediators like nitric oxide (NO) and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[14][15][26]

Anticancer Mechanisms: Targeting Kinase Signaling

A significant focus of modern chromone research is in oncology, particularly in the development of kinase inhibitors .[1][2] Protein kinases are crucial regulators of cell proliferation, survival, and signaling, and their dysregulation is a hallmark of cancer. Chromone derivatives have been designed to inhibit several key kinases:

-

PI3K/Akt Pathway : This pathway is central to cell growth and survival. Some chromones act as potent PI3K inhibitors.[2]

-

Cyclin-Dependent Kinases (CDKs) : By inhibiting CDKs, chromone derivatives can halt the cell cycle, preventing cancer cell proliferation.[24]

-

ATR Kinase : As a master regulator of the DNA Damage Response (DDR), inhibiting Ataxia Telangiectasia and Rad3-related (ATR) kinase can make cancer cells more susceptible to DNA-damaging agents.[21] Inhibition of ATR prevents the phosphorylation of its downstream target, Chk1, leading to cell cycle arrest and apoptosis.[21]

-

Protein Kinase CK2 : This kinase is involved in cell growth and proliferation and is a target for chromone-based inhibitors.[23]

Key Experimental Protocols

The discovery and validation of bioactive chromone compounds rely on standardized and reproducible experimental methodologies.

General Synthesis of Chromone Derivatives

Multiple synthetic strategies exist for the chromone scaffold, often starting from substituted phenols or salicylic (B10762653) acid derivatives.[12][27] The Kostanecki-Robinson reaction and Baker-Venkataraman rearrangement are classical methods.[4][28] A common modern approach involves the cyclization of o-hydroxyacetophenones.

Protocol: Synthesis of 3-Formylchromones via Vilsmeier-Haack Reaction [4]

-

Reagent Preparation : The Vilsmeier reagent (chloroiminium ion) is prepared by reacting phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF) at 0°C.

-

Reaction : The starting material, an appropriate o-hydroxyacetophenone, is dissolved in DMF.

-

Addition : The prepared Vilsmeier reagent is added dropwise to the o-hydroxyacetophenone solution at low temperature.

-

Heating : The reaction mixture is heated (e.g., to 60-80°C) for several hours until the reaction is complete, monitored by Thin Layer Chromatography (TLC).

-

Work-up : The mixture is cooled and poured into ice-cold water.

-

Purification : The resulting precipitate (the 3-formylchromone product) is filtered, washed, and purified, typically by recrystallization from a suitable solvent like ethanol.

In Vitro Cytotoxicity Evaluation: MTT Assay[21]

-

Cell Seeding : Cancer cells (e.g., HCT116, HeLa) are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with various concentrations of the synthesized chromone derivatives for a specified incubation period (e.g., 72 hours). A vehicle control (e.g., DMSO) is included.

-

MTT Addition : After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading : The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis : Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from dose-response curves.

Mechanism Confirmation: Western Blot Analysis for Kinase Inhibition[21][23]

-

Cell Treatment and Lysis : Cells are treated with the chromone inhibitor at various concentrations. After treatment, cells are harvested and lysed in a suitable buffer to extract total protein.

-

Protein Quantification : The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation : The membrane is blocked to prevent non-specific binding and then incubated overnight with a primary antibody specific to the target protein (e.g., anti-pChk1) and a loading control (e.g., anti-β-actin).

-

Secondary Antibody and Detection : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis : The intensity of the bands is quantified to determine the reduction in protein phosphorylation relative to the control, confirming target engagement.

Conclusion and Future Outlook

From its origins in the ancient medicinal plant Ammi visnaga to the rational design of highly specific kinase inhibitors, the chromone scaffold has proven to be of enduring value in medicinal chemistry. The historical development of khellin and cromolyn sodium laid the groundwork for decades of research, establishing this nucleus as a versatile template for drug discovery.[2] Current research continues to uncover novel chromone derivatives with potent activities against complex diseases like cancer and neurodegenerative disorders. The large number of chromone derivatives currently under development suggests that the therapeutic applications of this remarkable scaffold will continue to expand, potentially shifting from a focus on anti-inflammatory effects to targeting central disease pathways in oncology and neurology.[2] The future of chromone-based drug discovery remains bright, promising the development of new and more effective medicines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijrar.org [ijrar.org]

- 5. researchgate.net [researchgate.net]

- 6. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. From khellin to sodium cromoglycate--a tribute to the work of Dr. R. E. C. Altounyan (1922-1987) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Uses of Cromolyn_Chemicalbook [chemicalbook.com]

- 9. Cromoglicic acid - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharmainfo.in [pharmainfo.in]

- 16. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of Newly Synthesized Chromone Derivatives with High Tumor Specificity against Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benthamdirect.com [benthamdirect.com]

- 20. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents [mdpi.com]

- 22. Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 3-Hydroxychromones as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. dovepress.com [dovepress.com]

- 26. iris.unina.it [iris.unina.it]

- 27. ijrpc.com [ijrpc.com]

- 28. ijmrset.com [ijmrset.com]

Solubility and Stability of Chromone-3-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

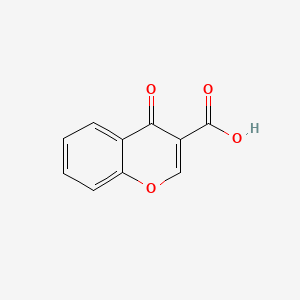

Chromone-3-carboxylic acid (Figure 1) is a versatile building block in medicinal chemistry and materials science.[1] Its derivatives have shown a wide range of pharmacological activities. The carboxylic acid moiety and the chromone (B188151) core impart a unique combination of polarity and aromaticity, which governs its physicochemical properties. Solubility and stability are critical parameters that must be evaluated early in the drug development process to ensure the successful translation of a compound from the laboratory to a viable product.

Figure 1: Chemical Structure of Chromone-3-carboxylic acid

Caption: Chemical structure of Chromone-3-carboxylic acid.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. The "like dissolves like" principle suggests that the polarity of the solvent and the solute are key determinants of solubility. Chromone-3-carboxylic acid, with its polar carboxylic acid group and a larger, more non-polar aromatic chromone ring system, is expected to exhibit varied solubility in different solvents.

Qualitative Solubility

Based on its chemical structure and information from synthetic procedures, a qualitative solubility profile can be inferred. It is reported to be poorly soluble in dimethyl sulfoxide (B87167) (DMSO).[2] Solvents such as ethanol (B145695) and dimethylformamide (DMF) have been used in its synthesis, suggesting some degree of solubility in these organic solvents.[3]

Quantitative Solubility Determination

To obtain precise solubility data, the equilibrium shake-flask method is the gold standard.[4][5] This method determines the thermodynamic solubility of a compound at a specific temperature.

Table 1: Predicted Solubility of Chromone-3-carboxylic acid in Various Solvents at 25°C

| Solvent | Type | Predicted Solubility (mg/mL) |

| Water (pH 7.0) | Polar, Protic | < 0.1 |

| Phosphate Buffer (pH 7.4) | Aqueous Buffer | < 0.1 |

| Methanol | Polar, Protic | 1 - 10 |

| Ethanol | Polar, Protic | 1 - 10 |

| Acetone | Polar, Aprotic | 10 - 50 |

| Acetonitrile | Polar, Aprotic | 1 - 10 |

| Dichloromethane (DCM) | Non-polar | < 1 |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | > 50 |

| Dimethylformamide (DMF) | Polar, Aprotic | > 50 |

Note: The values in this table are predictions based on chemical structure and qualitative observations. Experimental verification is required.

Stability Profile

The chemical stability of a drug substance is its ability to resist changes in its chemical and physical properties over time under the influence of various environmental factors such as temperature, humidity, and light.[6] Degradation of the API can lead to loss of potency and the formation of potentially toxic byproducts.

pH Stability

The chromone ring is known to be susceptible to ring-opening reactions under basic conditions. A review on the synthesis and reactivity of chromone-3-carboxylic acid indicates that treatment with sodium hydroxide (B78521) can lead to the opening of the pyrone ring.[1] Therefore, the stability of chromone-3-carboxylic acid is expected to be pH-dependent, with greater stability in acidic to neutral conditions and instability in basic environments.

Thermal Stability

Thermal stability studies are crucial for determining appropriate storage and handling conditions. Flavonoids and related compounds can undergo thermal degradation, and the rate of degradation is dependent on the temperature and the specific structure of the molecule.[7][8]

Photostability

Exposure to light can cause photodegradation of drug molecules.[9] Photostability studies are essential to determine if the compound needs to be protected from light during storage and administration.

Table 2: Summary of Forced Degradation Conditions and Potential Degradation Pathways

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl, reflux for 8 hours | Generally stable, potential for esterification if alcohol is present |

| Base Hydrolysis | 0.1 M - 1 M NaOH, reflux for 8 hours | Opening of the γ-pyrone ring |

| Oxidation | 3% - 30% H₂O₂, room temperature for 24 hours | Oxidation of the aromatic rings |

| Thermal Degradation | Dry heat at 60-80°C for 24-48 hours | Decarboxylation, general decomposition |

| Photodegradation | Exposure to UV (254 nm) and fluorescent light for 24-48 hours | Photochemical reactions, radical formation |

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable data.

Solubility Determination: Shake-Flask Method

This protocol is adapted from established methods for determining the thermodynamic solubility of pharmaceutical compounds.[10]

Workflow for Solubility Determination

Caption: Experimental workflow for solubility determination.

Methodology:

-

Preparation: Accurately weigh an excess amount of chromone-3-carboxylic acid into a glass vial. Add a known volume of the desired solvent.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by taking into account the dilution factor.

Stability Indicating Method: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.[6][11][12]

Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Methodology:

-

Acid Hydrolysis: Dissolve chromone-3-carboxylic acid in a suitable solvent and add hydrochloric acid (to a final concentration of 0.1 M to 1 M). Reflux the solution for a defined period (e.g., 8 hours) or until significant degradation is observed. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the compound and add sodium hydroxide (to a final concentration of 0.1 M to 1 M). Reflux the solution for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve the compound and add hydrogen peroxide (3% to 30%). Keep the solution at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80°C) in a calibrated oven for a defined period.

-

Photodegradation: Expose the solid compound or its solution to UV and visible light in a photostability chamber for a defined period. A dark control should be run in parallel.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be able to separate the intact drug from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended. Mass spectrometry (MS) can be used to identify the degradation products.

Analytical Methods

Accurate and validated analytical methods are crucial for the quantification of chromone-3-carboxylic acid in solubility and stability studies.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the most common and reliable technique for the analysis of chromone derivatives.[13][14][15][16]

Table 3: Typical HPLC Method Parameters for Chromone-3-carboxylic acid Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with 5-10% B, ramp to 90-95% B over 15-20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25-30°C |

| Detection | UV at an appropriate wavelength (e.g., determined by UV-Vis scan) |

| Injection Vol. | 10-20 µL |

UV-Visible Spectrophotometry

UV-Vis spectrophotometry can be a simpler and faster method for concentration determination in solubility studies, provided that no other components in the solution absorb at the analytical wavelength. A full UV-Vis spectrum of chromone-3-carboxylic acid should be recorded to determine the wavelength of maximum absorbance (λmax).[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used to identify and characterize degradation products formed during stability studies.

Conclusion